molecular formula C12H13BrN2 B8450820 (3-Bromo-quinolin-2-ylmethyl)-ethyl-amine

(3-Bromo-quinolin-2-ylmethyl)-ethyl-amine

Cat. No. B8450820
M. Wt: 265.15 g/mol
InChI Key: WCACERYQYHETRJ-UHFFFAOYSA-N
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Patent
US08378107B2

Procedure details

3-Bromo-quinoline-2-carbaldehyde (3.34 g, 16.3 mmol), ethylamine (2M in MeOH; 9.78 mL, 19.6 mmol), and acetic acid (1.02 mL, 17.8 mmol) were combined in MeOH (25 mL) and stirred at 0° C. for 30 minutes. Sodium cyanoborohydride (1.53 g, 24.5 mmol) was added, and the reaction was monitored by analytical LCMS. The mixture was worked-up with saturated aqueous NaHCO3 and extracted with CH2Cl2, and the residue was purified by silica gel chromatography (0-5% MeOH in CH2Cl2) to give the title compound.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
9.78 mL
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
1.53 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH:12]=O)=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:14]([NH2:16])[CH3:15].C(O)(=O)C.C([BH3-])#N.[Na+].C([O-])(O)=O.[Na+]>CO>[Br:1][C:2]1[C:3]([CH2:12][NH:16][CH2:14][CH3:15])=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
BrC=1C(=NC2=CC=CC=C2C1)C=O
Step Two
Name
Quantity
9.78 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.53 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (0-5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC2=CC=CC=C2C1)CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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